

# Application Note: Quantification of Deucravacitinib in Human Plasma via HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

| Compound of Interest |                  |           |
|----------------------|------------------|-----------|
| Compound Name:       | Pubchem_71370201 |           |
| Cat. No.:            | B15443426        | Get Quote |

#### Introduction

Deucravacitinib is an innovative, orally administered selective inhibitor of tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[1] It is indicated for the treatment of adults with moderate-to-severe plaque psoriasis who are candidates for systemic therapy or phototherapy.[2] Deucravacitinib allosterically inhibits TYK2 by binding to its regulatory pseudokinase domain (JH2), locking the enzyme in an inactive conformation.[1] This selective inhibition modulates the signaling of key cytokines implicated in the pathogenesis of psoriasis, including interleukin-23 (IL-23), interleukin-12 (IL-12), and Type I interferons.[3][4] Given its therapeutic importance, a robust and sensitive bioanalytical method for the quantification of Deucravacitinib in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials.[5][6] This application note details a validated HPLC-MS/MS method for the reliable determination of Deucravacitinib in human plasma.

## **Mechanism of Action of Deucravacitinib**

Deucravacitinib selectively inhibits TYK2, which is involved in the intracellular signaling pathways of several pro-inflammatory cytokines.[4] By binding to the regulatory domain of TYK2, Deucravacitinib prevents its activation and subsequent downstream signaling.[1] This targeted action disrupts the IL-23/TH17 and IL-12 signaling pathways, which are pivotal in the inflammatory processes of psoriasis.[2][7]





Click to download full resolution via product page

Caption: Deucravacitinib inhibits TYK2 signaling.



# **Experimental Protocols**

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol outlines the extraction of Deucravacitinib from human plasma.[8][9]

- Pipette 100 μL of human plasma (containing K2EDTA as an anticoagulant) into a polypropylene vial.
- Add 50 μL of the internal standard (IS) working solution (Trimethoprim, 500 ng/mL).
- Vortex the mixture.
- Add 100 μL of 2 mM ammonium formate and vortex again.
- Add 1.0 mL of methyl tertiary butyl ether (MTBE) and vortex for 10 minutes at 2500 rpm.
- Centrifuge the samples to separate the organic and aqueous layers.
- Transfer the supernatant (organic layer) to a clean vial.
- Evaporate the solvent to dryness at 40°C under a stream of nitrogen gas.
- Reconstitute the dried residue with 500 μL of the mobile phase.
- Vortex for 3 minutes.
- Transfer the reconstituted sample to an autosampler vial for injection into the HPLC-MS/MS system.
- 2. HPLC-MS/MS Analysis

The following parameters are based on a validated method for Deucravacitinib quantification. [10][11]

**Chromatographic Conditions:** 



| Parameter          | Value                                                       |
|--------------------|-------------------------------------------------------------|
| HPLC System        | Shimadzu Prominence LC                                      |
| Column             | ACE-C18 (4.6 x 100 mm, 5 μm)                                |
| Mobile Phase       | Methanol and 2 mM Ammonium Formate (80:20 v/v)              |
| Flow Rate          | 0.9 mL/min                                                  |
| Injection Volume   | 5 μL                                                        |
| Column Temperature | Ambient                                                     |
| Run Time           | Shortened run period (specific time not detailed in source) |

## Mass Spectrometric Conditions:

| Parameter                          | Value                              |  |
|------------------------------------|------------------------------------|--|
| Mass Spectrometer                  | ABSCIEX API 4000                   |  |
| Ionization Source                  | Electrospray Ionization (ESI)      |  |
| Ionization Mode                    | Positive                           |  |
| Scan Type                          | Multiple Reaction Monitoring (MRM) |  |
| MRM Transition (Deucravacitinib)   | m/z 426.3 → 358.2                  |  |
| MRM Transition (Trimethoprim - IS) | m/z 291.1 → 261.1                  |  |
| Collision Energy                   | Optimized for each transition      |  |
| Gas Settings                       | Optimized for the instrument       |  |

# **Method Validation and Quantitative Data**

The described method has been validated according to FDA guidelines.[8]

Linearity:



The method demonstrated excellent linearity over a concentration range of 0.500 to 601.050 ng/mL in human plasma.[10] The calibration curve was constructed using a weighted (1/x²) linear regression.[8] The correlation coefficient (r²) was consistently greater than 0.99.[12]

### Accuracy and Precision:

The intra-day and inter-day precision and accuracy were evaluated at four quality control (QC) levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).[8]

| QC Level | Concentrati<br>on (ng/mL) | Intra-day<br>Precision<br>(%CV) | Inter-day<br>Precision<br>(%CV) | Intra-day<br>Accuracy<br>(%) | Inter-day<br>Accuracy<br>(%) |
|----------|---------------------------|---------------------------------|---------------------------------|------------------------------|------------------------------|
| LLOQ     | 0.500                     | < 15%                           | < 15%                           | 85-115%                      | 85-115%                      |
| LQC      | 1.444                     | < 15%                           | < 15%                           | 85-115%                      | 85-115%                      |
| MQC      | 240.733                   | < 15%                           | < 15%                           | 85-115%                      | 85-115%                      |
| HQC      | 456.798                   | < 15%                           | < 15%                           | 85-115%                      | 85-115%                      |

Data

presented is

a summary of

expected

performance

based on

validated

methods.[8]

[11]

#### Recovery and Matrix Effect:

The extraction recovery of Deucravacitinib from human plasma was consistent and reproducible across the QC levels.[9] The matrix effect was assessed to ensure that endogenous plasma components did not interfere with the quantification of the analyte or the internal standard.[11]



| QC Level                                                                       | Mean Recovery (%) |  |
|--------------------------------------------------------------------------------|-------------------|--|
| LQC                                                                            | ~95-104%          |  |
| MQC                                                                            | ~95-104%          |  |
| HQC                                                                            | ~95-104%          |  |
| Data based on recovery ranges reported for a similar method in rat plasma.[11] |                   |  |

## Stability:

Deucravacitinib was found to be stable in human plasma under various storage and handling conditions, including bench-top (room temperature), auto-sampler, and long-term freezer storage.[10]

# **Experimental Workflow Diagram**





Click to download full resolution via product page

Caption: HPLC-MS/MS workflow for Deucravacitinib.



## Conclusion

The described HPLC-MS/MS method provides a sensitive, selective, and reliable approach for the quantification of Deucravacitinib in human plasma.[6] The simple liquid-liquid extraction procedure and the short chromatographic run time allow for high-throughput analysis, making this method suitable for pharmacokinetic and clinical studies. The validation data demonstrates that the method meets the regulatory requirements for bioanalytical method validation.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. What is the mechanism of action of Deucravacitinib? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Deucravacitinib MOA Explained | TYK2 Inhibition in Psoriasis & PsA with Iris Zink, NP | RHAPP [contentrheum.com]
- 4. What is the mechanism of Deucravacitinib? [synapse.patsnap.com]
- 5. Pharmacokinetics and Safety of the Tyrosine Kinase 2 Inhibitor Deucravacitinib in Healthy Chinese Subjects PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fast and Sensitive Bioanalytical Method for the Determination of Deucravacitinib in Human Plasma Using HPLC-MS/MS: Application and Greenness Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SOTYKTU® (deucravacitinib) Mechanism of Action | for HCPs [sotyktuhcp.com]
- 8. preprints.org [preprints.org]
- 9. preprints.org [preprints.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Note: Quantification of Deucravacitinib in Human Plasma via HPLC-MS/MS]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b15443426#hplc-ms-ms-method-for-deucravacitinib-quantification-in-plasma]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com